An In-depth Technical Guide to the Physicochemical Properties of (S)-(+)-2-Phenylpropionic Acid
An In-depth Technical Guide to the Physicochemical Properties of (S)-(+)-2-Phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(+)-2-Phenylpropionic acid. The information is curated for professionals in research and drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating logical workflows for compound characterization.
Compound Identification and Chemical Structure
(S)-(+)-2-Phenylpropionic acid, also known as (S)-(+)-Hydratropic acid, is a chiral carboxylic acid. It belongs to the 2-arylpropionic acid class of compounds.
| Identifier | Value |
| IUPAC Name | (2S)-2-phenylpropanoic acid[1][2][3][4] |
| CAS Number | 7782-24-3[1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂[1][2][3][5] |
| Molecular Weight | 150.17 g/mol [1][5] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O[1] |
| InChI Key | YPGCWEMNNLXISK-ZETCQYMHSA-N[1][2][5] |
Physicochemical Properties
The following tables summarize the key physical and optical properties of (S)-(+)-2-Phenylpropionic acid. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.
Table 2.1: Physical Properties
| Property | Value | Conditions |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid[6][7] | Ambient |
| Melting Point | 29-30 °C[5][8] | 760 mmHg[7] |
| Boiling Point | 115 °C[5][8] | 1 mmHg[5][7][8] |
| 260-262 °C (est.)[7] | 760 mmHg[7] | |
| Density | 1.1 g/mL[5][8] | 25 °C[5][8] |
| pKa | 4.38[8] | 25 °C[8] |
| Water Solubility | 4987 mg/L (est.)[7] | 25 °C[7] |
| Solubility | Soluble in chloroform[8] and alcohol[7] | - |
| Refractive Index | n20/D 1.522[5][8] | 20 °C |
Table 2.2: Optical Properties
| Property | Value | Conditions |
| Optical Rotation [α] | +72°[5] | 20°C, D-line (589 nm), c = 1.6 in chloroform[5] |
| +73° | c = 1.6 in Chloroform[2] | |
| Optical Purity (ee) | 98%[5] | HPLC[5] |
Experimental Protocols
This section outlines the standard methodologies for determining the key physicochemical properties listed above.
Melting Point Determination (Capillary Method)
The melting point is determined by observing the temperature range over which the solid phase transitions to a liquid.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[6] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a calibrated metal block heating apparatus (e.g., Mel-Temp).[1]
-
Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[1][9]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[3][7] For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small liquid quantities.
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube (fusion tube).[10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8] The thermometer bulb and the sample should be at the same level.
-
Measurement: The Thiele tube is heated gently and uniformly at the side arm.[8] As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the sample, forming a steady stream of bubbles from the capillary's open end.[12]
-
Data Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[8][12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.
Solubility Determination
Solubility is assessed qualitatively to determine appropriate solvents and quantitatively to establish concentration limits.
-
Qualitative Assessment: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a specific volume of a solvent (e.g., 0.75 mL).[5] The mixture is shaken vigorously. The compound is classified as soluble or insoluble based on visual inspection. This is repeated with a range of solvents, including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl, to indicate the presence of polar, nonpolar, acidic, or basic functional groups.[2][5]
-
Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[13] After agitation, the mixture is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully removed, filtered, and analyzed using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved solute. This concentration represents the equilibrium solubility.[13]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of a compound's acidity and is determined by titration.
-
Sample Preparation: A precise weight of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[14] A pH electrode connected to a pH meter is used to monitor the pH of the solution after each addition of the titrant.[14]
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified as the inflection point of the resulting sigmoid curve.[14]
-
Calculation: The pKa is determined from the titration curve. It is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).
Optical Rotation Measurement (Polarimetry)
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light, indicating its stereochemical identity and purity.
-
Instrument Preparation: The polarimeter is turned on and allowed to warm up.[15] The instrument is zeroed using a blank sample containing only the solvent that will be used for the sample solution.[15]
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a specific amount of the sample and dissolving it in a precise volume of a suitable, optically inactive solvent (e.g., chloroform) to achieve a known concentration (c, in g/mL).[15]
-
Measurement: The sample solution is transferred to a polarimeter cell of a known path length (l, in decimeters). Care is taken to ensure no air bubbles are present in the light path.[16] The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[15][17]
-
Calculation of Specific Rotation [α]: The specific rotation is a standardized physical constant calculated using the Biot equation: [α] = α / (l * c) where α is the observed rotation, l is the path length, and c is the concentration.[15]
Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of a chiral organic acid like (S)-(+)-2-Phenylpropionic acid.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. www1.udel.edu [www1.udel.edu]
- 3. pennwest.edu [pennwest.edu]
- 4. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 16. rudolphresearch.com [rudolphresearch.com]
- 17. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]
